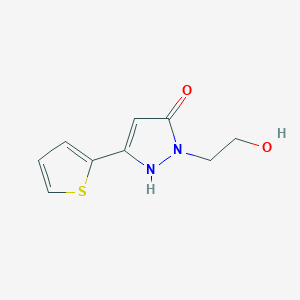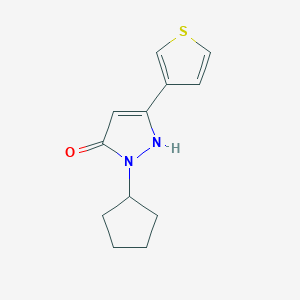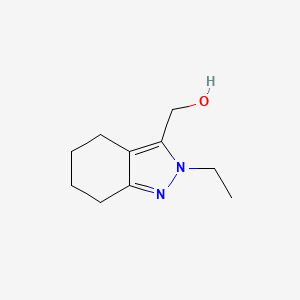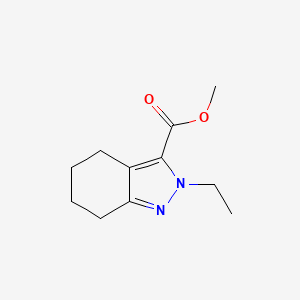![molecular formula C10H15ClF3NO2 B1484106 2-氯-1-[3-(甲氧基甲基)-3-(三氟甲基)吡咯烷-1-基]丙-1-酮 CAS No. 2098042-40-9](/img/structure/B1484106.png)
2-氯-1-[3-(甲氧基甲基)-3-(三氟甲基)吡咯烷-1-基]丙-1-酮
描述
科学研究应用
合成和化学性质
5-甲氧基化 3-吡咯啉-2-酮的合成:这种化合物用于合成 5-甲氧基化 3-吡咯啉-2-酮,这在制备农用化学品或医药化合物方面很有价值。合成涉及 N-取代吡咯烷酮与甲醇中的碱性甲醇盐的反应 (Ghelfi 等人,2003 年)。
1-取代吡咯烷-2-酮和吡咯烷衍生物的合成:这些衍生物显示出有希望的抗心律失常和降压作用。它们由吡咯烷-2-酮衍生物合成,并测试其药理特性 (Malawska 等人,2002 年)。
具有聚合物结构的锂盐:在合成具有新型聚合物结构的锂盐时,这种化合物起着关键作用。该反应涉及取代二氢硼烷异构体的金属化 (郑和赫伯里希,2001 年)。
作为催化剂的钯(II)配合物:源自吡咯烷类似物的钯(II)配合物用作烯烃甲氧羰化的催化剂。该应用突出了该化合物在催化和有机合成中的作用 (Zulu 等人,2020 年)。
在有机合成和药物化学中的应用
光学活性三胺的合成:源自吡咯烷的三胺被合成用于配位化学和潜在的医药应用。它们在溶液中的平衡行为和与 CuII 的络合形成特别受关注 (Bernauer 等人,1993 年)。
5-甲氧基或 5,5-二甲氧基-4-甲基-3-吡咯啉-2-酮的非常规获取:这种化合物促进了吡咯啉-2-酮的产生,这在各种化学合成中很重要 (Bellesia 等人,2001 年)。
对映选择性氟脱羟基化反应:用于合成手性氨基氟磺铀烷,这种化合物有助于对映选择性氟脱羟基化,这是手性化学中的一个重要过程 (Hann 和 Sampson,1989 年)。
钯(II)和汞(II)配合物的合成:它参与具有吡咯烷环的杂化配体的合成,然后这些配体用于与钯(II)和汞(II)形成配合物。这些配合物因其结构和化学性质而受到研究 (Singh 等人,2003 年)。
转化为 2-(溴甲基)吡咯烷:该化合物用于将甲氧基哌啶转化为溴甲基吡咯烷的反应中,展示了其在成环收缩和合成新型结构中的作用 (Tehrani 等人,2000 年)。
X 射线和光谱分析:其衍生物使用 X 射线和光谱技术进行分析,以了解其结构和光学性质,这对于新材料的开发至关重要 (Jukić 等人,2010 年)。
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to predict its exact targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have diverse modes of action, including enzyme inhibition, receptor antagonism, or modulation of ion channels .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves inhibition of enzyme activity, which can be useful in studying enzyme function and developing enzyme inhibitors.
Cellular Effects
The effects of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of carbonic anhydrase enzymes, leading to changes in cellular pH regulation and ion transport . These effects can have downstream impacts on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one exerts its effects through binding interactions with specific biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can inhibit or activate enzyme activity. For example, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby blocking its catalytic function . This inhibition can lead to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity, which may have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological processes . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying these processes helps in understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of 2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-4-3-9(5-15,6-17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVQSLEYGQNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(COC)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)

![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)


![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)



